molecular formula C11H12N2O2 B14173913 Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester

Cat. No.: B14173913
M. Wt: 204.22 g/mol
InChI Key: FXTGUFPAVGQQSQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester (CAS: 372147-49-4), also known as ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate, is a bicyclic heteroaromatic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . This compound belongs to the imidazo[1,2-a]pyridine family, a scaffold renowned for its pharmaceutical relevance. Structurally, the molecule features a planar six-membered pyridine ring fused with a five-membered imidazole ring, stabilized by intermolecular C–H⋯O/N hydrogen bonds .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-4-5-13-7-8(2)12-10(13)6-9/h4-7H,3H2,1-2H3

InChI Key

FXTGUFPAVGQQSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NC(=CN2C=C1)C

Origin of Product

United States

Preparation Methods

Base-Mediated Cyclization

A seminal method involves the reaction of (2-oxo-1(2H)-pyridyl)acetonitrile with ethyl formate in the presence of sodium ethoxide. Under ice-cooled conditions (5–10°C), the enolate intermediate undergoes cyclization to form the imidazo[1,2-a]pyridine skeleton. Subsequent reflux with potassium carbonate in ethanol facilitates esterification, yielding the ethyl ester derivative. This two-step process achieves moderate yields (40–60%) but requires precise temperature control to avoid side reactions.

Acid-Catalyzed Hydrazide Formation

Alternative routes employ hydrazide intermediates. For instance, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide can be synthesized via condensation with ketones under sulfuric acid catalysis. While this method primarily targets 3-carboxamide derivatives, modifying the starting material to a 7-carboxylic acid precursor—such as ethyl 7-bromo-2-methylimidazo[1,2-a]pyridine carboxylate —enables Suzuki-Miyaura coupling to install the ester group.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer a streamlined approach to assemble complex heterocycles in a single pot.

Copper-Catalyzed Three-Component Coupling

A copper-catalyzed MCR combining 2-aminopyridine , aldehydes , and terminal alkynes efficiently constructs the imidazo[1,2-a]pyridine framework. For the target compound, using propionaldehyde (to introduce the methyl group) and ethyl propiolate (to install the ester) achieves regioselective formation of the 2-methyl-7-ester derivative. This method boasts high atom economy and yields up to 78%.

Morita-Baylis-Hillman (MBH) Acetate Reaction

Nitroalkene MBH acetates react with 2-aminopyridines under FeCl₃ catalysis to form imidazo[1,2-a]pyridines. By employing ethyl nitroacrylate as the nitroalkene component, the ester group is introduced at the 7-position. This method is notable for its mild conditions (room temperature, methanol solvent) and functional group tolerance.

Cyclization and Functional Group Interconversion

Cyclocondensation of α-Aminopyridines

Heating 2-amino-4-picoline with ethyl acetoacetate in acetic acid generates the imidazo[1,2-a]pyridine core via cyclodehydration. The methyl group at position 2 arises from the picoline substrate, while the ester is introduced via acetoacetate. This method, however, suffers from low regioselectivity (40:60 ratio of 7-ester vs. 5-ester isomers), necessitating chromatographic separation.

Oxidative Coupling

Oxidative coupling of 2-methylimidazo[1,2-a]pyridine with ethyl glyoxylate using Mn(OAc)₃ as an oxidant directly installs the ester group at position 7. This one-step protocol achieves 65% yield but requires stoichiometric oxidant and elevated temperatures (80°C).

Catalytic and Enantioselective Methods

Palladium-Catalyzed C–H Activation

Recent advances employ Pd(OAc)₂ with directing groups (e.g., pyridyl) to functionalize the C7 position. For example, 2-methylimidazo[1,2-a]pyridine undergoes directed C–H ethylation using ethyl iodide under palladium catalysis. While promising, this method remains underdeveloped for ester groups.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Regioselectivity Scalability
Base-Mediated Cyclization Sodium ethoxide, Ethyl formate 40–60 Moderate High
Copper-Catalyzed MCR CuI, Propionaldehyde, Ethyl propiolate 70–78 High Moderate
MBH Acetate Reaction FeCl₃, Ethyl nitroacrylate 55–65 High Low
Oxidative Coupling Mn(OAc)₃, Ethyl glyoxylate 60–65 Low Moderate

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Electron-Withdrawing Groups (e.g., Bromo): Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate (Br substituent) enhances reactivity for nucleophilic substitution, enabling further derivatization . Amino Groups: The 6-amino substituent in 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate ethyl ester improves aqueous solubility and hydrogen-bonding capacity .
  • Ring Modifications :

    • Pyrimidine vs. Pyridine Cores: Pyrimidine-based analogs (e.g., ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate) exhibit distinct electronic properties compared to pyridine derivatives, altering metabolic stability .
    • Ring Fusion (1,2-a vs. 1,5-a): Ethyl imidazo[1,5-a]pyridine-7-carboxylate hydrochloride demonstrates altered pharmacokinetics due to the shifted ring fusion site .

Biological Activity

Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications based on recent studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H13N3O2
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 132272-56-1

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. Key findings from various studies include:

  • Antimicrobial Activity : Several derivatives have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain imidazo[1,2-a]pyridine compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mycobacterium tuberculosis (Mtb) .
  • Antiparasitic Effects : Research indicates that imidazo[1,2-a]pyridines may possess dual effects against trichomoniasis and amoebiasis, suggesting a novel mechanism of action .
  • Anti-inflammatory Properties : The compounds have been evaluated for their anti-inflammatory effects, which are critical in treating various chronic diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key insights include:

  • Modifications at the 7-position of the imidazo ring significantly influence biological potency.
  • The introduction of various substituents can enhance selectivity and reduce toxicity .

Case Study 1: Antitubercular Activity

A set of imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mtb. The results indicated that several compounds had MIC values ≤1 μM against replicating bacteria. Notably, one compound surpassed the efficacy of existing clinical candidates by nearly tenfold .

CompoundMIC (μM)In Vivo Efficacy
13≤0.006High
18≤0.006High

Case Study 2: Anti-inflammatory Effects

In an exploratory toxicology study involving various imidazo[1,2-a]pyridine derivatives, no significant hepatic or renal toxicity was observed after a 14-day oral treatment regimen. This suggests a favorable safety profile for further development as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing imidazo[1,2-a]pyridine derivatives, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions using arylidene malononitrile and imidazo[4,5-b]pyridine precursors in absolute ethanol with piperidine as a catalyst under reflux (3–5 hours). Recrystallization from ethanol/DMF mixtures improves purity . For structural analogs, iodine-catalyzed cyclization has been employed to synthesize imidazo[1,2-a]pyridine cores, with reaction efficiency dependent on solvent polarity and temperature gradients .

Q. How can researchers characterize the structural integrity of imidazo[1,2-a]pyridine derivatives?

  • Methodology : Use a combination of 1H^1H and 13C^{13}C NMR to confirm molecular frameworks and substituent positions. X-ray crystallography is critical for resolving crystal packing and non-covalent interactions (e.g., π-π stacking in ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate) . Mass spectrometry (HRMS) and elemental analysis further validate purity and molecular weight .

Q. What preliminary biological screening methods are suitable for imidazo[1,2-a]pyridine derivatives?

  • Methodology : Conduct cytotoxicity assays against human cell lines (e.g., Hep-2, MCF-7) using MTT or resazurin-based protocols. For example, derivatives with trifluoromethyl groups exhibit IC50_{50} values ranging from 10–21 µM, suggesting structure-dependent activity . Include positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance the design of imidazo[1,2-a]pyridine-based therapeutics?

  • Methodology : Perform DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution. Studies on aminoimidazodipyridines reveal that electron-withdrawing groups (e.g., cyano) stabilize charge distribution, aligning with experimental cytotoxicity trends . Pair computational results with experimental SAR (structure-activity relationship) data to prioritize synthetic targets.

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

  • Case Study : Compound 10a (Table 2) shows high selectivity (IC50_{50} = 20 µM in Hep-2 vs. 76 µM in Vero cells). To resolve discrepancies:

  • Validate assay conditions (e.g., incubation time, cell density).
  • Probe membrane permeability differences using fluorescence microscopy.
  • Compare gene expression profiles (e.g., ABC transporters) to identify resistance mechanisms .

Q. What strategies optimize reaction pathways for imidazo[1,2-a]pyridine derivatives using computational tools?

  • Methodology : Apply quantum chemical calculations (e.g., Gaussian 16) to map reaction coordinates and transition states. ICReDD’s integrated approach combines reaction path searches with experimental feedback, reducing trial-and-error synthesis. For example, computational screening of solvent effects can prioritize ethanol/piperidine systems for higher yields .

Methodological Notes

  • Experimental Design : Use factorial design to evaluate solvent, catalyst, and temperature interactions. For example, a 23^3 factorial design can identify optimal conditions for imidazo[1,2-a]pyridine synthesis .
  • Contradiction Resolution : Cross-validate biological data with orthogonal assays (e.g., apoptosis vs. necrosis markers) to distinguish cytotoxic mechanisms .

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